O-tert-Butyl-dimethylsilyl Curcumin
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Overview
Description
O-tert-Butyl-dimethylsilyl Curcumin, also known as this compound, is a useful research compound. Its molecular formula is C27H34O6Si and its molecular weight is 482.648. The purity is usually 95%.
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Properties
IUPAC Name |
(1E,6E)-1-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O6Si/c1-27(2,3)34(6,7)33-24-15-11-20(17-26(24)32-5)9-13-22(29)18-21(28)12-8-19-10-14-23(30)25(16-19)31-4/h8-17,30H,18H2,1-7H3/b12-8+,13-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRYTYUNXLXTGY-QHKWOANTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O6Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747250 |
Source
|
Record name | (1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911292-36-9 |
Source
|
Record name | (1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the key structural characteristics of curcumin revealed by spectroscopic analysis?
A1: Curcumin ((1E,4Z,6E)-5-Hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one) exists in its enol tautomeric form, characterized by an intramolecular O-H...O hydrogen bond []. This structural feature is confirmed through spectroscopic techniques like IR, 1H NMR, and 13C NMR [, , ]. These analyses provide detailed information about the compound's functional groups, proton and carbon environments, and overall structure.
Q2: How does the structure of curcumin relate to its antioxidant activity?
A2: Curcumin's antioxidant activity is attributed to its phenolic hydroxyl groups and the conjugated double bond system in its structure. These features enable it to scavenge free radicals effectively []. Theoretical studies using molecular orbital calculations have provided further insights into the spatial characteristics and electronic properties of curcumin, supporting its potent antioxidant capabilities [].
Q3: What is the impact of halogenation on the properties of curcumin, specifically in the case of (1E,4Z,6E)-5-chloro-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one (5-chlorocurcumin)?
A3: Introducing a chlorine atom to the curcumin structure, forming 5-chlorocurcumin, significantly impacts its properties. Studies reveal that 5-chlorocurcumin demonstrates enhanced antioxidant activity compared to curcumin itself []. Additionally, 5-chlorocurcumin exhibits notable corrosion inhibition properties for mild steel in acidic environments, acting as a mixed-type inhibitor []. This modification highlights how structural changes can influence the compound's behavior and potential applications.
Q4: How do curcumin derivatives interact with cancer cells, particularly in the context of breast cancer?
A4: Research on JM-17, a synthetic curcumin derivative, reveals its interaction with androgen receptors (AR) in breast cancer cells []. JM-17 treatment has been shown to reduce AR expression and downregulate cyclin-dependent kinase 4 (CDK4) in MDA-MB-231 cells, leading to G0/G1 cell cycle arrest []. This interaction suggests the potential of curcumin derivatives in targeting specific pathways involved in cancer cell proliferation.
Q5: Are there natural variations of curcumin found in plants, and how do their structures differ?
A5: Yes, natural variations of curcuminoids exist. For instance, curcumaromins A-C, isolated from Curcuma aromatica, represent unique menthane monoterpene-coupled curcuminoids []. These compounds differ from curcumin in their sidechain structures, showcasing the diversity of natural product chemistry and its potential for discovering novel bioactive molecules.
Q6: What analytical techniques are commonly employed to study and characterize curcumin and its derivatives?
A6: Various analytical techniques are crucial for understanding curcumin and its derivatives. Spectroscopic methods such as IR, 1H NMR, and 13C NMR are fundamental for structural elucidation [, , ]. Electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy, are employed to investigate corrosion inhibition properties []. Additionally, molecular modeling studies provide complementary insights into electronic structures and potential interactions with target molecules [, ].
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